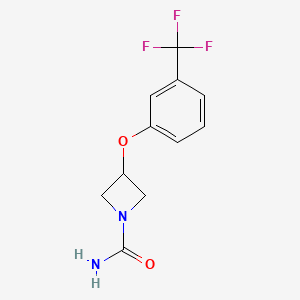
Dezinamide
Cat. No. B1670361
Key on ui cas rn:
91077-32-6
M. Wt: 260.21 g/mol
InChI Key: LIAILJLSVRAGSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04594189
Procedure details


A solution of 6 fold molar excess nitrourea and 3-[3-(trifluoromethyl)phenoxy]azetidine in a 50-50 vol. % mixture of methylene chloride and absolute ethyl alcohol is stirred at room temperature for 48 hr. The mixture is filtered. The filtrate is evaporated to dryness and the residue is partitioned between equal volumes of methylene chloride and water. The water layer is extracted 3 times with methylene chloride. The methylene chloride extracts are combined and evaporated to dryness. The residue is washed with a mixture of 1 vol. of methylene chloride to 20 volumes of toluene and filtered. The precipitate is recrystallized from ethanol/water to give pale yellow crystals. The crystals are triturated with a mixture of 2 volumes methylene chloride to 20 volumes of toluene for 2 hr. White crystals of title compound are obtained, m.p. 151°-152° C.



Identifiers


|
REACTION_CXSMILES
|
[N+]([NH:4][C:5]([NH2:7])=[O:6])([O-])=O.[F:8][C:9]([F:22])([F:21])[C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[O:13][CH:14]1[CH2:17]N[CH2:15]1.C(Cl)Cl>C(O)C>[F:8][C:9]([F:21])([F:22])[C:10]1[CH:11]=[C:12]([CH:18]=[CH:19][CH:20]=1)[O:13][CH:14]1[CH2:17][N:4]([C:5]([NH2:7])=[O:6])[CH2:15]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])NC(=O)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(OC2CNC2)C=CC1)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred at room temperature for 48 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture is filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate is evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is partitioned between equal volumes of methylene chloride and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The water layer is extracted 3 times with methylene chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue is washed with a mixture of 1 vol. of methylene chloride to 20 volumes of toluene
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate is recrystallized from ethanol/water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give pale yellow crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals are triturated with a mixture of 2 volumes methylene chloride to 20 volumes of toluene for 2 hr
|
|
Duration
|
2 h
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C=1C=C(OC2CN(C2)C(=O)N)C=CC1)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

